molecular formula C22H26ClN3O5S B4549727 N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDE

N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDE

Cat. No.: B4549727
M. Wt: 480.0 g/mol
InChI Key: SPSKHDONTUOSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of piperazine with a benzodioxole derivative, followed by the introduction of the methanesulfonamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety may yield quinone derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDE is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and protein interactions.

Medicine

In medicine, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-METHOXYPHENYL)METHYL]METHANESULFONAMIDE
  • N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDE

Uniqueness

What sets N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDE apart from similar compounds is its specific combination of functional groups. The presence of the benzodioxole moiety, piperazine ring, and methanesulfonamide group provides unique chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-32(28,29)26(14-17-2-5-19(23)6-3-17)15-22(27)25-10-8-24(9-11-25)13-18-4-7-20-21(12-18)31-16-30-20/h2-7,12H,8-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSKHDONTUOSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDE
Reactant of Route 6
N-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDE

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